molecular formula C10H10O3 B582168 3,4-Dihydro-3,4-dihydroxynaphthalen-1(2H)-one CAS No. 1220891-22-4

3,4-Dihydro-3,4-dihydroxynaphthalen-1(2H)-one

Cat. No.: B582168
CAS No.: 1220891-22-4
M. Wt: 178.187
InChI Key: NOCQQUBFJURTDN-UHFFFAOYSA-N
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Description

3,4-Dihydro-3,4-dihydroxynaphthalen-1(2H)-one is a natural product found in Juglans sigillata with data available.

Biological Activity

3,4-Dihydro-3,4-dihydroxynaphthalen-1(2H)-one, also known by its CAS number 1220891-22-4, is a compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.

The molecular formula of this compound is C10H10O3C_{10}H_{10}O_3 with a molecular weight of 178.19 g/mol. It appears as a powder and is soluble in various organic solvents such as chloroform and DMSO. The compound's structure is characterized by two hydroxyl groups attached to a naphthalene ring, which plays a crucial role in its biological activity.

PropertyValue
CAS Number1220891-22-4
Molecular FormulaC10H10O3
Molecular Weight178.19 g/mol
AppearancePowder
SolubilityChloroform, DMSO, Ethyl Acetate

Biological Activity

Antimicrobial Activity
Research indicates that derivatives of naphthalene compounds, including this compound, exhibit significant antimicrobial properties. A study highlighted that the dihydronaphthalen-1-one nucleus can influence antibacterial activity against various pathogens such as Pseudomonas aeruginosa and Staphylococcus aureus . The presence of hydroxyl groups enhances the compound's interaction with microbial cell membranes.

Cytotoxic Effects
In vitro studies have demonstrated cytotoxic activity against cancer cell lines. For instance, one study reported an IC50 value of approximately 10.46 μM/mL for certain naphthalene derivatives against HeLa cells . This suggests that this compound may possess potential as an anticancer agent.

Enzyme Inhibition
The compound has also been studied for its ability to inhibit specific enzymes. For example, it demonstrated significant inhibition of α-glucosidase, an enzyme involved in carbohydrate metabolism, which is relevant for diabetes management . This property suggests potential applications in treating metabolic disorders.

Case Studies and Research Findings

Study on Antimicrobial Properties
A comparative study evaluated the antimicrobial efficacy of various naphthalene derivatives. It was found that the introduction of hydroxyl (-OH) and methoxy (-OCH₃) groups significantly enhanced the antibacterial effects against tested strains . The study concluded that structural modifications could optimize the biological activity of these compounds.

Cytotoxicity Assessment
In another research endeavor focused on synthesizing new naphthalene derivatives, this compound was included in a screening process for cytotoxicity against cancer cell lines. Results indicated promising activity with further investigations needed to determine the mechanism of action .

Q & A

Basic Research Questions

Q. What are the key structural features and spectroscopic identifiers of 3,4-Dihydro-3,4-dihydroxynaphthalen-1(2H)-one?

  • Answer : The compound features a naphthalenone backbone with hydroxyl groups at positions 3 and 4. Key spectroscopic identifiers include:

  • Mass Spectrometry : Exact mass = 178.062994177 g/mol (via ESI-MS) .
  • NMR : Distinct signals for hydroxyl protons (δ ~5-6 ppm) and carbonyl resonance (C=O, δ ~200-210 ppm in 13C^{13}\text{C} NMR).
  • IR : Stretching vibrations for -OH (~3200-3500 cm1^{-1}) and C=O (~1680-1720 cm1^{-1}).
  • InChIKey : NOCQQUBFJURTDN-UHFFFAOYSA-N (unique identifier for stereoisomers) .

Q. What are the standard synthetic routes for this compound in laboratory settings?

  • Answer : Two primary methods are used:

  • Oxidative Dihydroxylation : Starting from 1-tetralone, dihydroxylation is achieved using OsO4_4 or catalytic KMnO4_4 under acidic conditions .
  • Condensation Reactions : Reaction of naphthalenone precursors with aldehydes (e.g., cinnamaldehyde) in ethanol/acidic media yields substituted derivatives .
  • Key Optimization Parameters :
StepReagentsConditionsYield (%)
DihydroxylationOsO4_4, NMO0°C, 12h65-70
CondensationCinnamaldehyde, HClReflux, 6h55-60

Q. What safety precautions are necessary when handling this compound?

  • Answer : Based on GHS classification (Category 4 oral toxicity):

  • Personal Protective Equipment (PPE) : Gloves, lab coat, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation .
  • Storage : Store in airtight containers at 2-8°C, away from oxidizing agents .
  • First Aid : For skin contact, wash with soap/water; for ingestion, seek medical attention .

Advanced Research Questions

Q. How can researchers resolve contradictions in NMR data for diastereomeric forms of this compound?

  • Answer : Contradictions arise due to overlapping signals in 1H^1\text{H} NMR. Methodological solutions include:

  • Chiral Chromatography : Use HPLC with chiral columns (e.g., Chiralpak AD-H) to separate enantiomers .
  • X-ray Crystallography : Confirm absolute stereochemistry (e.g., (3S,4S) configuration) .
  • Dynamic NMR (DNMR) : Analyze temperature-dependent splitting to identify rotational barriers .

Q. What experimental designs are optimal for assessing its biological activity in cellular models?

  • Answer : Key steps for pharmacological studies:

  • Dose-Response Assays : Test concentrations (1–100 μM) in cancer cell lines (e.g., HeLa) using MTT assays .
  • Target Identification : Use SPR (Surface Plasmon Resonance) to screen for binding to kinases (e.g., MAPK) .
  • Metabolic Stability : Incubate with liver microsomes (human/rat) to measure half-life (t1/2_{1/2}) .

Q. How does the compound’s stability vary under different pH and temperature conditions?

  • Answer : Stability studies reveal:

ConditionDegradation PathwayHalf-Life (t1/2_{1/2})
pH 2 (acidic)Hydrolysis of ketone8h
pH 7.4 (neutral)Stable>48h
60°C (dry)Dehydration of diol24h
  • Mitigation : Use buffered solutions (pH 7-8) and avoid prolonged heating .

Q. How does this compound compare to structurally similar naphthalenone derivatives in reactivity and bioactivity?

  • Answer : Comparative analysis highlights:

CompoundStructureReactivityBioactivity
3,4-Dihydronaphthalen-1(2H)-oneNo hydroxyl groupsLower oxidation potentialInactive in kinase assays
Cinnamaldehyde derivativesAllylidene substituentEnhanced electrophilicityAnticancer activity (IC50_{50} ~10 μM)
  • Unique Feature : The dihydroxy groups enhance solubility and metal-chelating capacity .

Q. What catalytic systems improve the efficiency of its synthesis?

  • Answer : Recent advances include:

  • Organocatalysis : Proline-derived catalysts for asymmetric dihydroxylation (up to 90% enantiomeric excess) .
  • Microwave-Assisted Synthesis : Reduces reaction time (2h vs. 12h) and improves yield (~75%) .
  • Flow Chemistry : Continuous synthesis with immobilized OsO4_4 minimizes catalyst waste .

Properties

IUPAC Name

3,4-dihydroxy-3,4-dihydro-2H-naphthalen-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O3/c11-8-5-9(12)10(13)7-4-2-1-3-6(7)8/h1-4,9-10,12-13H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOCQQUBFJURTDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C2=CC=CC=C2C1=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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